molecular formula C14H14ClNO3 B6301686 trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid CAS No. 2222114-60-3

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid

Cat. No.: B6301686
CAS No.: 2222114-60-3
M. Wt: 279.72 g/mol
InChI Key: URWXZLPRVMBAIC-UHFFFAOYSA-N
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Description

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid: is a high-purity chemical compound with a molecular weight of 279.7189 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various advanced applications .

Preparation Methods

The synthesis of trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid involves several steps. The synthetic route typically includes the reaction of 3-chloro-4-cyanophenol with cyclohexanecarboxylic acid under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, resulting in the desired chemical or biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, trans-4-(3-Chloro-4-cyano-phenoxy)cyclohexanecarboxylic acid stands out due to its unique combination of reactivity and selectivity. Similar compounds include:

Properties

IUPAC Name

4-(3-chloro-4-cyanophenoxy)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-13-7-12(6-3-10(13)8-16)19-11-4-1-9(2-5-11)14(17)18/h3,6-7,9,11H,1-2,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWXZLPRVMBAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)OC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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